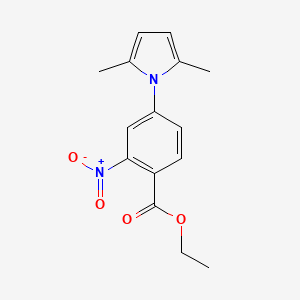
ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of quinoline, which is known for its diverse biological activities. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit viral replication by interfering with viral entry and replication. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to develop new derivatives of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate with improved biological activities and pharmacokinetic properties. Additionally, the potential applications of this compound in the treatment of various diseases, such as cancer, viral infections, and neurodegenerative diseases, should be explored further.
Métodos De Síntesis
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form the final product. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline intermediate, which is then oxidized to form the final product.
Aplicaciones Científicas De Investigación
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and anti-inflammatory properties. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-14(18)9-16-10(2)8-12(17)11-6-5-7-13(19-3)15(11)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLIDVIGOGVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
